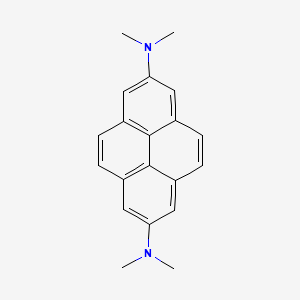
N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine is an organic compound with the molecular formula C20H22N2. This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two amino groups at the 2 and 7 positions, each substituted with two methyl groups. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine typically involves the following steps:
Starting Material: The synthesis begins with pyrene, which is commercially available.
Nitration: Pyrene undergoes nitration to introduce nitro groups at the 2 and 7 positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride (SnCl~2~) in hydrochloric acid (HCl).
Methylation: The final step involves methylation of the amino groups using methyl iodide (CH~3~I) in the presence of a base like potassium carbonate (K~2~CO~3~).
Industrial Production Methods
Industrial production of N2,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reduction reactions can be carried out using hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C).
Substitution: The amino groups can participate in substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of fully reduced amines.
Substitution: Formation of acylated or sulfonylated derivatives.
Aplicaciones Científicas De Investigación
N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N2,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N~2~,N~2~,N~7~,N~7~-Tetramethyl-9H-fluorene-2,7-diamine: Similar structure but with a fluorene core instead of pyrene.
N~2~,N~2~,N~7~,N~7~-Tetramethylcarbazole-2,7-diamine: Contains a carbazole core.
N~2~,N~2~,N~7~,N~7~-Tetramethylphenanthrene-2,7-diamine: Features a phenanthrene core.
Uniqueness
N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine is unique due to its pyrene core, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring strong fluorescence and stability under various conditions.
Propiedades
Número CAS |
78687-15-7 |
|---|---|
Fórmula molecular |
C20H20N2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
2-N,2-N,7-N,7-N-tetramethylpyrene-2,7-diamine |
InChI |
InChI=1S/C20H20N2/c1-21(2)17-9-13-5-7-15-11-18(22(3)4)12-16-8-6-14(10-17)19(13)20(15)16/h5-12H,1-4H3 |
Clave InChI |
PXLURFREHCWRNO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


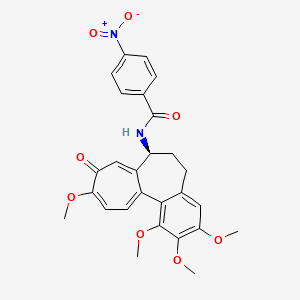

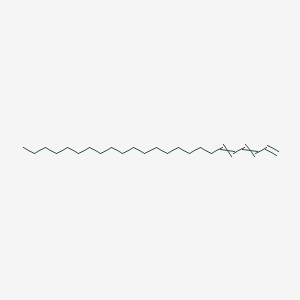
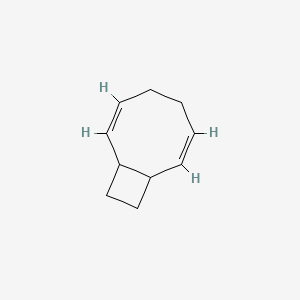
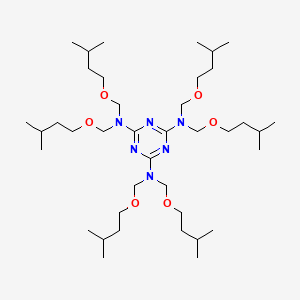


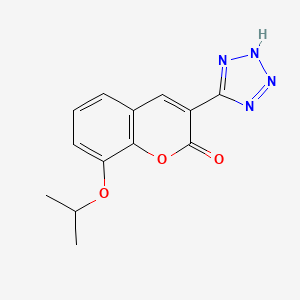
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octa-2,4-dienethioate](/img/structure/B14453143.png)
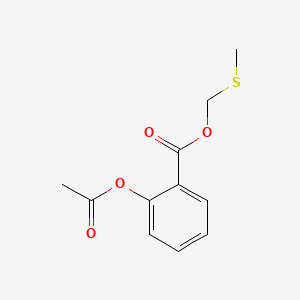
![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)


![9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14453169.png)
